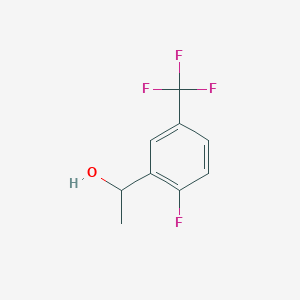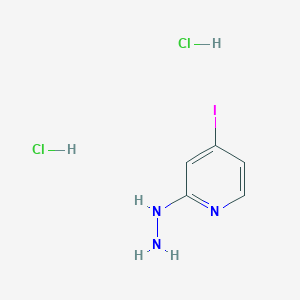
2-Hydrazinyl-4-iodopyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-4-iodopyridine dihydrochloride is a chemical compound with the molecular formula C5H8Cl2IN3. It is a derivative of pyridine, characterized by the presence of hydrazinyl and iodopyridine groups. This compound is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-iodopyridine dihydrochloride typically involves the iodination of 2-hydrazinylpyridine. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-Hydrazinyl-4-iodopyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The iodopyridine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the iodopyridine group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while substitution reactions can produce various substituted pyridines.
科学的研究の応用
2-Hydrazinyl-4-iodopyridine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Hydrazinyl-4-iodopyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The iodopyridine group can participate in various chemical reactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-Hydrazinylpyridine: Lacks the iodopyridine group, resulting in different chemical properties.
4-Iodopyridine: Does not have the hydrazinyl group, limiting its reactivity in certain reactions.
Uniqueness
2-Hydrazinyl-4-iodopyridine dihydrochloride is unique due to the presence of both hydrazinyl and iodopyridine groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
特性
分子式 |
C5H8Cl2IN3 |
|---|---|
分子量 |
307.94 g/mol |
IUPAC名 |
(4-iodopyridin-2-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C5H6IN3.2ClH/c6-4-1-2-8-5(3-4)9-7;;/h1-3H,7H2,(H,8,9);2*1H |
InChIキー |
DQJRJMWWUAGKAH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1I)NN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


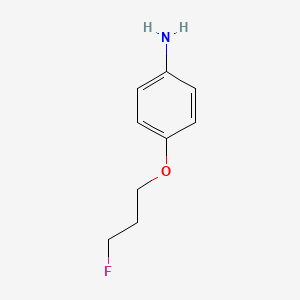
![2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde](/img/structure/B15243634.png)

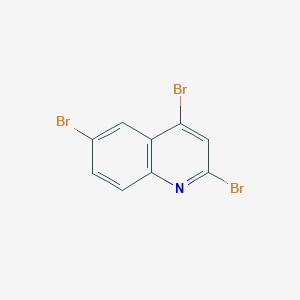


![6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B15243665.png)
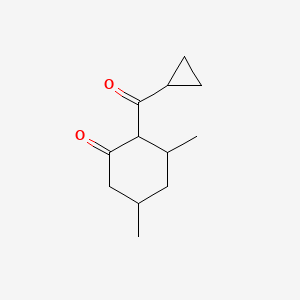
![2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
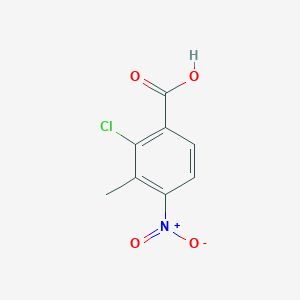
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)
